![molecular formula C34H40N4O10 B11713850 2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11713850.png)
2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structure and properties. This compound is part of the crown ether family, which are cyclic chemical compounds that can form complexes with various cations. The presence of multiple oxygen and nitrogen atoms in its structure allows it to interact with metal ions, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with phthalic anhydride derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Studied for its potential interactions with biological molecules and its ability to form stable complexes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in its structure act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Diaza-18-crown-6: Another crown ether with similar complexation properties.
Kryptofix 22: Known for its ability to form stable complexes with metal ions.
Cryptand 22: A related compound with a similar structure and function.
Uniqueness
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is unique due to its specific arrangement of functional groups, which enhances its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring high selectivity and stability .
Propriétés
Formule moléculaire |
C34H40N4O10 |
|---|---|
Poids moléculaire |
664.7 g/mol |
Nom IUPAC |
2-[1-[16-[2-(1,3-dioxoisoindol-2-yl)propanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C34H40N4O10/c1-23(37-31(41)25-7-3-4-8-26(25)32(37)42)29(39)35-11-15-45-19-21-47-17-13-36(14-18-48-22-20-46-16-12-35)30(40)24(2)38-33(43)27-9-5-6-10-28(27)34(38)44/h3-10,23-24H,11-22H2,1-2H3 |
Clé InChI |
LKZCUOVBNNSUSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11713774.png)
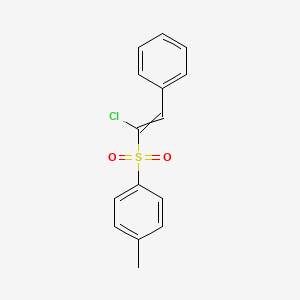

![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)
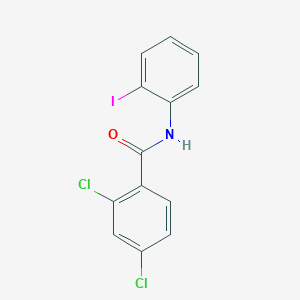
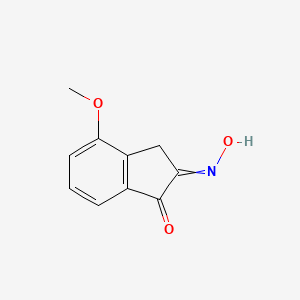
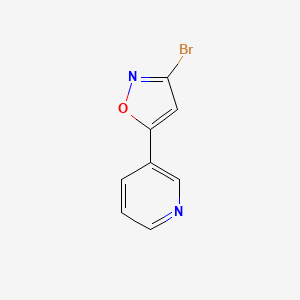



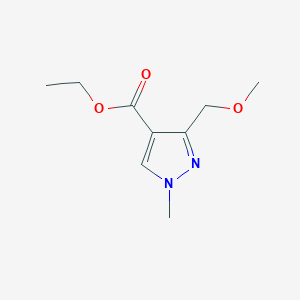
![6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713834.png)
![N-[(6E)-5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-6-ylidene]hydroxylamine](/img/structure/B11713836.png)
